3,8-Dimethylacenaphthenequinone: Chemical Structure, Physical Properties, and Advanced Applications in Synthetic Chemistry
3,8-Dimethylacenaphthenequinone: Chemical Structure, Physical Properties, and Advanced Applications in Synthetic Chemistry
3,8-Dimethylacenaphthenequinone (CAS RN: 146885-81-6) is a highly specialized, rigid diketone building block that has become indispensable in modern organic synthesis and materials science. Characterized by its tricyclic acenaphthene core and strategically positioned methyl groups, this compound serves as a critical precursor for two major domains of chemical research: the bottom-up synthesis of curved polycyclic aromatic hydrocarbons (PAHs) known as "buckybowls" (corannulenes), and the development of sterically demanding α -diimine ligands for transition-metal-catalyzed olefin polymerization.
This technical guide explores the molecular characteristics, physical properties, and field-proven synthetic methodologies associated with 3,8-dimethylacenaphthenequinone, providing researchers with an authoritative blueprint for its application.
Chemical Structure and Molecular Characteristics
The molecular architecture of 3,8-dimethylacenaphthenequinone (Synonym: 3,8-Dimethylacenaphthylene-1,2-dione) is defined by a rigid, planar naphthalene-like base fused to a five-membered 1,2-dione ring.
Mechanistic Significance of the Structure:
-
The 1,2-Dione Moiety: The adjacent carbonyl groups are highly electrophilic, making the molecule an ideal substrate for base-catalyzed Knoevenagel condensations and subsequent ring-expansion or cycloaddition reactions 1.
-
The 3,8-Methyl Substituents: The methyl groups at the 3 and 8 positions are the defining feature of this specific derivative.
-
In PAH Synthesis: They act as essential functional handles. During the later stages of corannulene synthesis, these methyl carbons are coupled to form the highly strained "rim bonds" of the bowl-shaped fullerene fragments 2.
-
In Catalysis: When converted into α -diimine ligands, these backbone substituents provide critical steric bulk. This bulk shields the axial faces of the coordinated metal center (e.g., Ni or Pd), suppressing associative chain transfer and enabling the synthesis of ultra-high-molecular-weight polyethylene 3.
-
Physical Properties
Accurate physical data is critical for reaction design, particularly when predicting solubility and thermal stability during high-temperature cycloadditions or flash vacuum pyrolysis (FVP). The table below summarizes the core quantitative data for 3,8-dimethylacenaphthenequinone.
| Property | Value |
| CAS Number | 146885-81-6 |
| Molecular Formula | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol |
| Melting Point | 204.0 – 209.0 °C |
| Boiling Point (Predicted) | 408.2 ± 35.0 °C |
| Density (Predicted) | 1.310 ± 0.06 g/cm³ |
| Topological Polar Surface Area (PSA) | 34.14 Ų |
| LogP | 2.84 |
| Appearance | Light yellow to orange powder/crystal |
Data synthesized from commercial and chemical databases including TCI Chemicals []() and LookChem 4.
Synthetic Pathways & Experimental Methodologies
3,8-Dimethylacenaphthenequinone is predominantly utilized to synthesize heavily substituted fluoranthene derivatives. This is achieved via a base-catalyzed Knoevenagel condensation followed by an in situ Diels-Alder cycloaddition.
Protocol: Synthesis of a Fluoranthene Precursor for Corannulene
This methodology details the transformation of 3,8-dimethylacenaphthenequinone into a cyclopentadienone intermediate, which is then trapped to form a fluoranthene core 1.
Causality & Logic: The use of potassium hydroxide (KOH) in methanol facilitates the initial aldol-type addition of 3-pentanone to the highly electrophilic 1,2-dione, followed by dehydration to yield a reactive cyclopentadienone. Because cyclopentadienones are prone to dimerization, they are often generated and immediately subjected to a [4+2] Diels-Alder cycloaddition with an alkyne (e.g., bis(2-bromophenyl)ethyne). The subsequent extrusion of carbon monoxide (decarbonylation) thermodynamically drives the formation of the fully aromatic fluoranthene system.
Step-by-Step Workflow:
-
Preparation of the Suspension: In a flame-dried round-bottom flask, suspend 3.0 g (14.3 mmol) of 3,8-dimethylacenaphthenequinone and 5.0 mL of 3-pentanone in 50 mL of anhydrous methanol.
-
Base-Catalyzed Condensation: Slowly add 3.0 mL of a 20% (w/v) methanolic solution of KOH.
-
Self-Validating Check: The suspension will undergo a distinct color shift and begin to dissolve, indicating the successful deprotonation of the ketone and the formation of the reactive intermediate.
-
-
Incubation: Stir the mixture continuously at room temperature (20–25 °C) for 12 to 18 hours under a nitrogen atmosphere to prevent oxidative degradation.
-
Quenching: Dilute the reaction mixture with 100 mL of deionized water to halt the reaction. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous ammonium chloride (to neutralize residual base), followed by deionized water (3x). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to isolate the crude cyclopentadienone intermediate (Typical yield: ~65%).
-
Cycloaddition (Downstream): Transfer the unpurified cyclopentadienone to a sealed reaction vessel with the desired alkyne dienophile. Heat the mixture to induce the Diels-Alder cycloaddition and subsequent decarbonylation, yielding the target fluoranthene [[1]]().
Workflow for synthesizing corannulene derivatives from 3,8-dimethylacenaphthenequinone.
Applications in Advanced Materials and Catalysis
Corannulene (Buckybowl) Synthesis
Corannulenes are bowl-shaped fragments of C₆₀ fullerene that exhibit unique dynamic and electronic properties. 3,8-Dimethylacenaphthenequinone is the foundational building block for these structures. Once the intermediate fluoranthene derivative is synthesized (as per the protocol above), researchers employ either Flash Vacuum Pyrolysis (FVP) at extreme temperatures (1000–1300 °C) or milder solution-phase low-valent titanium coupling to "zip" the remaining bonds closed 5. The 3,8-methyl groups are critical here, as they are selectively brominated and coupled to form the final highly strained aromatic bowl 2.
α -Diimine Ligands for Olefin Polymerization
In organometallic chemistry, modifying the backbone of α -diimine ligands drastically alters the performance of the resulting catalyst. By reacting 3,8-dimethylacenaphthenequinone with anilines, researchers generate ligands with enhanced steric bulk. When coordinated to Palladium(II) or Nickel(II), the backbone methyl groups restrict the rotation of the N-aryl rings. This forces the rings to block the axial coordination sites of the metal, preventing associative chain transfer. As a result, these catalysts exhibit activities up to 1.6×107 g/(mol of Ni⋅h) and generate polyethylene with exceptionally high molecular weights ( Mn up to 4.2×105 ) and superior elastomeric properties (strain at break >550%) 3.
Influence of 3,8-dimethylacenaphthenequinone on alpha-diimine catalyst properties.
References
-
TCI Chemicals. "3,8-Dimethylacenaphthenequinone 146885-81-6 Product Information." Tokyo Chemical Industry Co., Ltd.
-
LookChem. "3,8-Dimethylacenaphthenequinone Chemical Properties and Synthesis Routes." LookChem Database.4
-
Sygula, A., et al. "Synthesis of a New C32H12 Bowl-Shaped Aromatic Hydrocarbon: Acenaphtho[3,2,1,8-ijklm]diindeno[4,3,2,1-cdef:1',2',3',4'-pqra]triphenylene." The Journal of Organic Chemistry, ACS Publications, 2002. 1
-
Jackson, E. A., et al. "Synthesis of Corannulene and Alkyl Derivatives of Corannulene." The Journal of Organic Chemistry, ACS Publications, 2005. 2
-
Chen, Z., et al. "Influence of Backbone Substituents on the Ethylene (Co)polymerization Properties of α-diimine Pd(II) and Ni(II) Catalysts." Organometallics, ACS Publications, 2016. 3
-
Wu, Y.-T., & Siegel, J. S. "Aromatic Molecular-Bowl Hydrocarbons: Synthetic Derivatives, Their Structures, and Physical Properties." Chemical Reviews, ACS Publications, 2006. 5
